molecular formula C17H13N3O B2911810 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 866143-84-2

6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2911810
CAS No.: 866143-84-2
M. Wt: 275.311
InChI Key: YEHUCUKIZMEULY-UHFFFAOYSA-N
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Description

6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a chemical compound from the pyrazoloquinoline family, offered for research purposes. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Pyrazolo[4,3-c]quinoline derivatives have recently gained significant attention in medicinal chemistry research due to their diverse biological activities. Studies on closely related analogues have shown that this class of compounds can exhibit potent anti-inflammatory effects by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages . The mechanism of action is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, making them interesting candidates for investigating inflammatory pathways . Furthermore, structural analogues with the pyrazolo[3,4-c]quinoline scaffold have been identified as potent antagonists for adenosine receptors (ARs) in the central nervous system, showing high affinity for subtypes like A1, A2A, and A3 . This suggests potential research value for studying neurological disorders, including Parkinson's disease and conditions involving cognitive deficits . The synthesis of such pyrazoloquinoline systems often involves established methods like Friedländer condensation, which reacts o-aminocarbonyl compounds with active methylene-containing carbonyl systems . Researchers can utilize this high-purity compound to explore its specific physicochemical properties, receptor binding affinity, and potential applications in cellular and biochemical research.

Properties

IUPAC Name

6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-5-9-13-15(11)18-10-14-16(13)19-20(17(14)21)12-7-3-2-4-8-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHUCUKIZMEULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322678
Record name 6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866143-84-2
Record name 6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves multiple steps, starting with the formation of a suitable precursor. One common method includes the cyclization of a phenyl-substituted pyrazole derivative with a quinoline derivative under specific reaction conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be evaluated for its efficacy in treating various diseases, including infections and cancer.

Industry: In industry, this compound can be used in the development of new materials, such as pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism by which 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoloquinolinones exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Name/ID Substituents Key Biological Activity Affinity/Activity Notes Reference
Target Compound 6-methyl, 2-phenyl Potential GABAA modulation Not explicitly reported
DK-I-56-1 7-methoxy, 2-(4-methoxy-d3-phenyl) α6-GABAA receptor modulator Suppresses neuropathic pain in rats
DCBS54 8-chloro, 2-(p-tolyl) Subtype-selective GABAA ligand High affinity for α+/β- interfaces
DCBS96 8-methoxy, 2-(4-aminophenyl) β1-subtype GABAA ligand High affinity (nM range)
8-(Benzyloxy)-2-phenyl analog 8-benzyloxy, 2-phenyl BZR agonist Positive GABA shift ratio (~2.5)
Ethyl 3-Oxo-2-phenyl derivative Ethyl ester at position 7 Synthetic intermediate No reported activity
5-Ethyl-3-methyl analog 5-ethyl, 3-methyl Unknown Structural similarity only

Key Observations

Substituent Position and Receptor Binding :

  • The 2-phenyl group is conserved across most analogs, suggesting its role in anchoring to receptor pockets via π-π interactions .
  • Position 6 : The target compound’s 6-methyl group may enhance lipophilicity compared to 7- or 8-substituted analogs (e.g., DK-I-56-1, DCBS54). This could improve blood-brain barrier penetration but reduce polarity-dependent receptor interactions .
  • Electron-Withdrawing Groups : 8-Chloro (DCBS54) and 8-methoxy (DCBS96) substituents increase affinity for GABAA subtypes, likely due to enhanced hydrogen bonding or dipole interactions . The absence of such groups in the target compound may limit its subtype selectivity.

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogs, such as cyclocondensation of substituted quinoline precursors with hydrazines . Introduction of the 6-methyl group may require regioselective alkylation or use of pre-methylated starting materials.

Toxicity and Stability: A structurally similar compound (2-phenylpyrazoloquinolin-3-one) is listed in a toxicity database, though the 6-methyl analog’s metabolic profile remains uncharacterized .

Structure-Activity Relationship (SAR) Trends

  • Position 2 : Aromatic groups (phenyl, p-tolyl) are critical for GABAA/BZR binding. Substitutions here influence agonist/antagonist activity .
  • Position 6-8 : Electron-donating groups (methoxy, methyl) at these positions enhance receptor affinity but may reduce solubility. Chloro groups improve selectivity for α-subunit-containing receptors .

Biological Activity

6-Methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H13N3O
  • Molecular Weight : 275.31 g/mol
  • CAS Number : 866143-84-2

Synthesis

The synthesis of 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate precursors under specific conditions. Various synthetic routes have been explored, including those that utilize anthranilic acid derivatives and other heterocyclic compounds.

Antimicrobial Activity

Research has demonstrated that compounds within the pyrazoloquinoline class exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate strong activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. Some derivatives have shown MIC values as low as 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .
CompoundTarget BacteriaMIC (μg/mL)
6-Methyl-2-phenyl-pyrazoloquinolineS. aureus<1
Other derivativesM. smegmatis0.98

Antitumor Activity

Studies have reported that 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one exhibits antiproliferative effects against various cancer cell lines. For example:

  • Compounds derived from this scaffold have shown promising results in inhibiting the growth of A549 lung cancer cells and other rapidly dividing tumor cells .

Antifungal Activity

The compound has also been evaluated for its antifungal properties, particularly against Candida albicans. Some derivatives exhibited moderate antifungal activity with MIC values indicating effectiveness .

The precise mechanisms by which 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one exerts its biological effects are still under investigation. However, molecular docking studies suggest that these compounds may interact with specific proteins involved in bacterial resistance mechanisms and tumor proliferation pathways.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of this compound inhibited biofilm formation in MRSA strains, suggesting potential for treating infections associated with biofilm-related resistance .
  • Antitumor Effects : In vitro studies showed that the compound significantly reduced cell viability in various cancer cell lines compared to non-tumorigenic fibroblasts, highlighting its selectivity towards cancerous cells .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one?

Answer: The compound can be synthesized via cyclocondensation of ethyl quinolin-4-one-3-carboxylates with aryl hydrazines under reflux conditions (e.g., using ethanol or methanol as solvents). Alkaline hydrolysis of ester intermediates with 20% NaOH in methanol at 60–70°C is effective for generating carboxylic acid derivatives, as demonstrated in related pyrroloquinolinone syntheses (yields up to 85%). Reaction monitoring via TLC and purification through recrystallization or column chromatography are critical for isolating the final product.

Advanced: How can reaction conditions be optimized to mitigate low yields during the cyclocondensation step for pyrazoloquinolinone derivatives?

Answer: Key optimizations include:

  • Catalyst selection : Organocatalysts like L-proline in ethanol enhance reaction efficiency for dihydroquinolinone derivatives.
  • Temperature control : Maintaining 60–70°C prevents side reactions (e.g., decomposition) while ensuring complete conversion.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
  • Stoichiometric adjustments : Excess hydrazine derivatives can drive reactions to completion, as seen in analogous syntheses.

Basic: What spectroscopic and analytical techniques are essential for structural confirmation of pyrazoloquinolinone derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and aromatic proton environments (e.g., quinolinone protons at δ 8.6–7.2 ppm).
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for accurate mass confirmation).
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks, as demonstrated for 6-hydroxy-pyrroloquinolinone derivatives.
  • UV-Vis spectroscopy : Confirms π→π* transitions in the quinolinone core (λmax ~404 nm in methanol).

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectral data for pyrazoloquinolinone derivatives?

Answer:

  • Cross-validation : Combine NMR, X-ray, and HRMS data to validate computational models (e.g., crystallographic data resolved tautomerism in pyrroloquinolinones).
  • Dynamic effects : Account for solvent interactions and temperature-dependent conformational changes in simulations.
  • Parameter adjustment : Optimize density functional theory (DFT) methods (e.g., B3LYP/6-31G*) to align with experimental conditions.

Basic: What safety protocols are critical when handling reactive intermediates in pyrazoloquinolinone synthesis?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact with corrosive reagents (e.g., NaOH).
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., methanol vapors) .
  • Storage : Store intermediates in airtight containers under inert atmospheres to prevent oxidation .
  • Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of pyrazoloquinolinone derivatives?

Answer:

  • Substituent variation : Introduce electron-donating/withdrawing groups (e.g., Br, CH₃) at positions 2 and 6 to assess activity changes.
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or ELISA.
  • Selectivity profiling : Compare IC₅₀ values across related targets to identify multitarget candidates.
  • Molecular docking : Use crystallographic data (e.g., PDB IDs) to predict binding modes and guide synthetic modifications.

Basic: What are the stability considerations for pyrazoloquinolinone derivatives under varying storage conditions?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation, as quinolinones are prone to UV-induced isomerization .
  • Moisture control : Use desiccants to avoid hydrolysis of labile groups (e.g., esters) .
  • Temperature : Long-term storage at –20°C in anhydrous DMSO preserves compound integrity.

Advanced: What methodologies are effective for analyzing tautomeric equilibria in pyrazoloquinolinone derivatives?

Answer:

  • Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric forms (e.g., keto-enol equilibria).
  • X-ray diffraction : Resolves solid-state tautomerism, as shown for 6-hydroxy-pyrroloquinolinone.
  • Computational modeling : Compare Gibbs free energies of tautomers using DFT to predict dominant forms.

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